molecular formula C15H16IN3O4S B4330378 ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4330378
M. Wt: 461.3 g/mol
InChI Key: AYOGOGSYBMPGDL-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that features a combination of pyrazole, thiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Acetylation: The iodinated pyrazole is acetylated using acetic anhydride or acetyl chloride.

    Formation of the Thiophene Ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

Ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate is unique due to its combination of pyrazole, thiophene, and ester functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-iodopyrazol-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IN3O4S/c1-4-23-15(22)12-8(2)13(9(3)20)24-14(12)18-11(21)7-19-6-10(16)5-17-19/h5-6H,4,7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOGOGSYBMPGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 5-ACETYL-2-[2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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